![molecular formula C18H18Cl3N3O3S B11710096 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C17H17Cl3N2O2S. This compound is known for its unique chemical structure, which includes a benzamide core substituted with methoxy, trichloro, and carbamothioyl groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the acyl group to the benzene ring.
Substitution: Introduction of the trichloro and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the trichloro group to a dichloro or monochloro group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated benzamide, while reduction may produce a partially dechlorinated compound.
Applications De Recherche Scientifique
4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(cyclohexylamino)ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(4-nitro-phenoxy)-ethyl)-benzamide
Uniqueness
4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H18Cl3N3O3S |
|---|---|
Poids moléculaire |
462.8 g/mol |
Nom IUPAC |
4-methoxy-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H18Cl3N3O3S/c1-26-13-7-3-11(4-8-13)15(25)23-16(18(19,20)21)24-17(28)22-12-5-9-14(27-2)10-6-12/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,28) |
Clé InChI |
IQAZWRFJSYBQLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


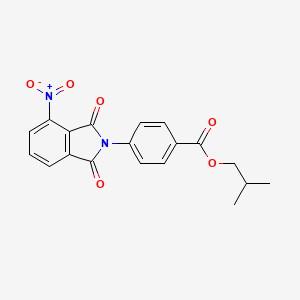
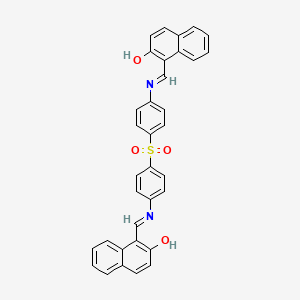
![2,2'-[(4-Nitrobenzene-1,2-diyl)bis(oxyethane-2,1-diyloxy)]diethanol](/img/structure/B11710030.png)
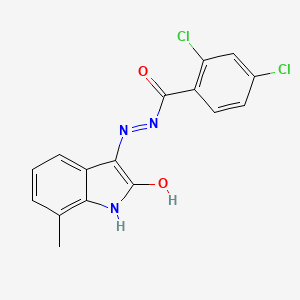
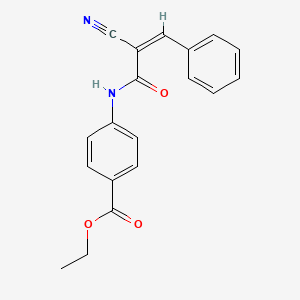
![N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-5-chloro-2-hydroxy-3-iodobenzamide](/img/structure/B11710048.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11710050.png)
![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
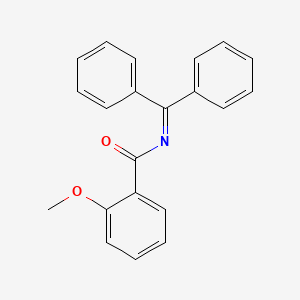
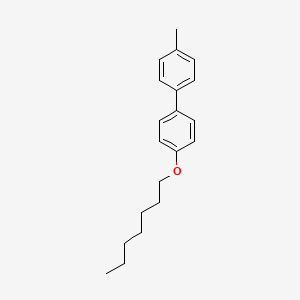
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
